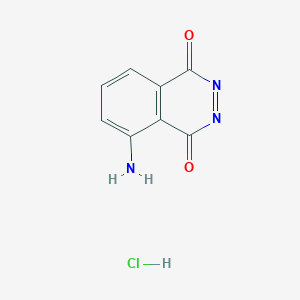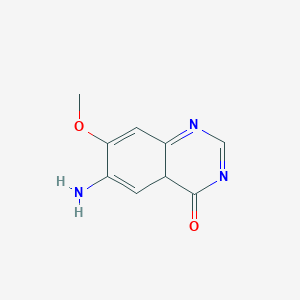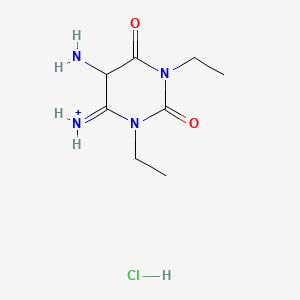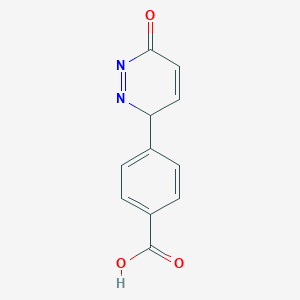![molecular formula C16H21N3O3 B12342900 tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate: is a synthetic organic compound with the molecular formula C16H21N3O3 It is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions. The synthesis may include steps like amination, reduction, esterification, and condensation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biology, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes .
Medicine: It is being investigated for its potential to inhibit certain enzymes and pathways involved in diseases such as cancer and infectious diseases .
Industry: In industry, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance and functionality .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme[4][4].
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Comparison: tert-Butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate is unique due to the presence of the quinoline moiety, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)18-8-9-21-13-10-14(17)19-12-7-5-4-6-11(12)13/h4-7,10-11,17H,8-9H2,1-3H3,(H,18,20) |
InChI Key |
RPPMFYNTLMOJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=N)N=C2C1C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
![2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)

![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)




